Trimethyladipic anhydride

Catalog No.
S13143307
CAS No.
29011-65-2
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyladipic anhydride

CAS Number

29011-65-2

Product Name

Trimethyladipic anhydride

IUPAC Name

(4S)-3,3,4-trimethyloxepane-2,7-dione

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VBDYRRJQXUOMHF-LURJTMIESA-N

Canonical SMILES

CC1CCC(=O)OC(=O)C1(C)C

Isomeric SMILES

C[C@H]1CCC(=O)OC(=O)C1(C)C

Trimethyladipic anhydride is a chemical compound formed from the dehydration of trimethyladipic acid. It is characterized by its anhydride functional group, which plays a crucial role in its reactivity and applications in various chemical processes. The molecular formula for trimethyladipic anhydride is C9H14O3C_9H_{14}O_3, and it is typically encountered as a colorless to pale yellow liquid with a characteristic odor. This compound is notable for its high reactivity, particularly in nucleophilic acyl substitution reactions, where it can react with alcohols and amines to form esters and amides, respectively .

, including:

  • Hydrolysis: Reacts with water to produce trimethyladipic acid.

    C9H14O3+H2OC9H16O4C_9H_{14}O_3+H_2O\rightarrow C_9H_{16}O_4
  • Reaction with Alcohols: Forms esters upon reaction with alcohols.

    C9H14O3+ROHC9H14O4+ROC(=O)C_9H_{14}O_3+R-OH\rightarrow C_9H_{14}O_4+R-O-C(=O)
  • Reaction with Amines: Converts to amides when reacted with amines.

    C9H14O3+RNH2C9H14O4+RNHC(=O)C_9H_{14}O_3+R-NH_2\rightarrow C_9H_{14}O_4+R-NH-C(=O)

These reactions underscore the versatility of trimethyladipic anhydride in organic synthesis and industrial applications .

The synthesis of trimethyladipic anhydride can be achieved through several methods:

  • Direct Dehydration: This method involves heating trimethyladipic acid at elevated temperatures (around 175°C to 225°C) in the presence of a dehydrating agent such as acetic anhydride or phosphorous pentoxide.
  • Cyclization from Trimethyladipic Acid: Trimethyladipic acid can be cyclized under specific conditions to yield the anhydride directly.
  • Catalytic Methods: Utilizing catalysts such as zinc acetate can enhance the yield and rate of reaction during the formation of the anhydride from its corresponding acid .

Trimethyladipic anhydride finds numerous applications across various industries:

  • Polymer Production: It serves as a monomer in the synthesis of polyesters and polyamides.
  • Adhesives and Sealants: Used as a curing agent due to its reactive nature.
  • Coatings: Employed in formulations for paints and coatings due to its ability to enhance adhesion and durability.
  • Pharmaceuticals: Acts as a reagent in the synthesis of various pharmaceutical compounds .

Interaction studies involving trimethyladipic anhydride have focused on its reactivity with biological macromolecules. Research indicates that it can form adducts with proteins, leading to potential sensitization effects. The compound’s interactions are primarily characterized by nucleophilic attack on the carbonyl carbon of the anhydride, resulting in modifications that may elicit immune responses .

Trimethyladipic anhydride belongs to a class of compounds known as carboxylic acid anhydrides. Below are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
Adipic AnhydrideC6H10O3C_6H_{10}O_3Commonly used in nylon production; less reactive than trimethyl derivative.
Trimellitic AnhydrideC9H4O5C_9H_{4}O_{5}Used in plasticizers; exhibits higher toxicity potential.
Maleic AnhydrideC4H2O3C_4H_{2}O_{3}Known for its use in unsaturated polyester resins; more reactive towards nucleophiles than trimethyl derivative.

Trimethyladipic anhydride is unique due to its balance between reactivity and low toxicity, making it suitable for both industrial and pharmaceutical applications while minimizing health risks associated with exposure .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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